N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a methoxyphenyl group and a nitropyrazolyl group attached to an acetamide backbone
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of nitroaromatic compounds with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Acylation Reaction: The 4-nitro-1H-pyrazole is then reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-(4-nitro-1H-pyrazol-1-yl)acetamide.
Coupling with 4-methoxyaniline: Finally, the 2-(4-nitro-1H-pyrazol-1-yl)acetamide is coupled with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Reduction of Nitro Group: Formation of N-(4-methoxyphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution of Methoxy Group: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)acetamide: Lacks the nitro group.
Uniqueness: N-(4-methoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a nitropyrazolyl group, which confer distinct chemical and biological properties. The nitro group, in particular, can participate in redox reactions, making the compound useful in various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-20-11-4-2-9(3-5-11)14-12(17)8-15-7-10(6-13-15)16(18)19/h2-7H,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWPBVMXBBMYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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